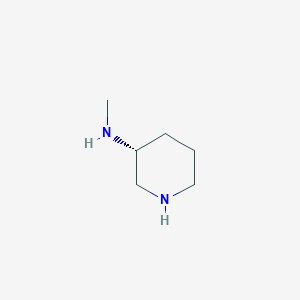
(R)-N-Methylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s chirality and functional groups make it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methylpiperidin-3-amine typically involves the reduction of ®-N-Methylpiperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of ®-N-Methylpiperidin-3-amine may involve catalytic hydrogenation of ®-N-Methylpiperidin-3-one using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and scalability.
Types of Reactions:
Oxidation: ®-N-Methylpiperidin-3-amine can undergo oxidation reactions to form ®-N-Methylpiperidin-3-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form ®-N-Methylpiperidin-3-amine hydrochloride using reducing agents like sodium borohydride.
Substitution: ®-N-Methylpiperidin-3-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: ®-N-Methylpiperidin-3-one.
Reduction: ®-N-Methylpiperidin-3-amine hydrochloride.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-N-Methylpiperidin-3-amine is used in a variety of scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (S)-N-Methylpiperidin-3-amine
- N-Methylpiperidine
- Piperidine
Comparison: ®-N-Methylpiperidin-3-amine is unique due to its chirality, which can significantly influence its biological activity and interactions compared to its non-chiral or differently chiral counterparts. For example, (S)-N-Methylpiperidin-3-amine may have different binding affinities and activities in biological systems.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3R)-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
LJAXTAOSOVPBQH-ZCFIWIBFSA-N |
Isomeric SMILES |
CN[C@@H]1CCCNC1 |
Canonical SMILES |
CNC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



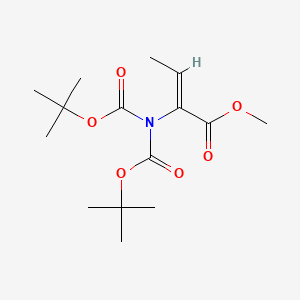
![1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13113090.png)
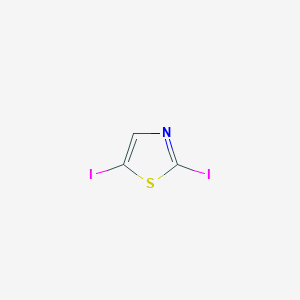
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)

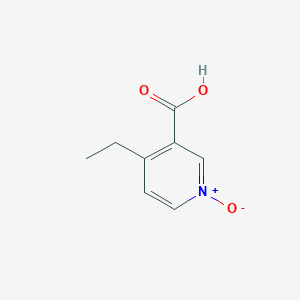
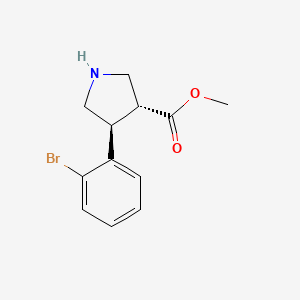
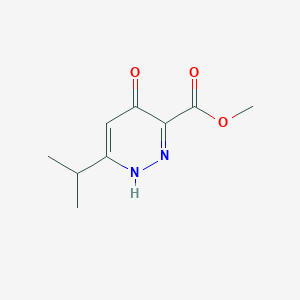




![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
